1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone
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Overview
Description
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is a chemical compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of two ethanone groups attached to the 2 and 6 positions of the dibenzothiophene core. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without the ethanone groups.
Dibenzothiophene sulfone: An oxidized derivative with sulfone groups.
Dibenzothiophene sulfoxide: An intermediate oxidation product with sulfoxide groups.
Uniqueness
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is unique due to the presence of the ethanone groups, which impart distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C16H12O2S |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(6-acetyldibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2S/c1-9(17)11-6-7-15-14(8-11)13-5-3-4-12(10(2)18)16(13)19-15/h3-8H,1-2H3 |
InChI Key |
UFVHWBATVYDOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C2C=CC=C3C(=O)C |
Origin of Product |
United States |
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